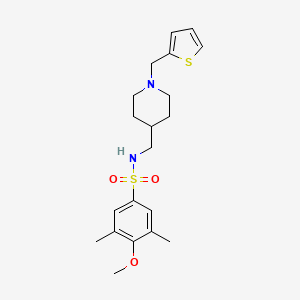

4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3,5-dimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S2/c1-15-11-19(12-16(2)20(15)25-3)27(23,24)21-13-17-6-8-22(9-7-17)14-18-5-4-10-26-18/h4-5,10-12,17,21H,6-9,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTRZTRTAHSCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 358.49 g/mol. The structure includes a methoxy group, dimethyl groups, a piperidine ring, and a thiophene moiety, which are significant for its biological activity.

Antiviral Activity

Recent studies have indicated that sulfonamide derivatives exhibit antiviral properties. For instance, compounds similar to the one have shown activity against various viruses by modulating host cell responses and inhibiting viral replication. A notable mechanism involves the enhancement of intracellular levels of APOBEC3G, an enzyme that plays a crucial role in inhibiting viral replication, particularly in Hepatitis B virus (HBV) infections .

Antitumor Activity

Sulfonamides have also been investigated for their antitumor properties. Research indicates that certain structural modifications can enhance their efficacy against cancer cell lines. For example, derivatives with similar functional groups have been shown to inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival .

The exact mechanism of action for 4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is still under investigation. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : By binding to specific enzymes involved in viral replication or tumor growth.

- Modulation of Immune Response : Enhancing the host's immune response against pathogens or cancer cells.

Study on Antiviral Effects

A study conducted by researchers demonstrated that a related sulfonamide derivative significantly reduced HBV replication in vitro. The compound was tested on HepG2.2.15 cells, showing a dose-dependent inhibition of viral DNA synthesis and an increase in APOBEC3G levels .

Antitumor Efficacy

Another investigation focused on the antitumor activity of sulfonamide derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives exhibited cytotoxic effects and induced apoptosis in cancer cells, suggesting potential for further development as anticancer agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antiviral | Inhibits HBV replication via APOBEC3G modulation |

| Compound B | Antitumor | Induces apoptosis in breast cancer cells |

| Compound C | Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how is reaction progress monitored?

Answer:

The synthesis involves a multi-step approach:

Coupling the thiophene-piperidine moiety : React thiophen-2-ylmethyl derivatives with piperidine precursors in dichloromethane (DCM) or similar solvents.

Sulfonylation : Introduce the benzenesulfonamide group via sulfonyl chloride under basic conditions (e.g., using DIPEA) at 60°C.

Purification : Use column chromatography or recrystallization for final isolation.

Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, while high-performance liquid chromatography (HPLC) confirms final purity (>95%) .

Basic: Which analytical techniques validate the structural integrity and purity of this compound?

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., methoxy, thiophene, and piperidine groups).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight.

- HPLC with UV detection : Quantifies purity and detects impurities.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches) .

Advanced: How can computational methods optimize reaction conditions or predict biological activity?

Answer:

- Reaction Design : Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. The ICReDD methodology integrates computational predictions with experimental validation, reducing optimization time .

- Binding Affinity Prediction : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with biological targets (e.g., enzymes or receptors). Focus on sulfonamide’s hydrogen-bonding capacity and thiophene’s π-π stacking .

Advanced: How do researchers resolve contradictions between in vitro and in vivo activity data?

Answer:

Methodological strategies include:

Pharmacokinetic Studies : Assess bioavailability using LC-MS/MS to measure plasma concentrations.

Metabolite Identification : Use tandem mass spectrometry to detect active/inactive metabolites.

Orthogonal Assays : Validate target engagement with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What structural features contribute to its pharmacological potential?

Answer:

Key features:

- Sulfonamide Group : Enhances solubility and enables hydrogen bonding with biological targets.

- Thiophene Moiety : Participates in hydrophobic interactions and π-stacking.

- Piperidine Scaffold : Facilitates blood-brain barrier penetration in CNS-targeted studies .

Advanced: What strategies improve synthetic yield while minimizing side reactions?

Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonylation.

- Catalyst Screening : Use palladium catalysts for Suzuki-Miyaura coupling of aromatic intermediates.

- Temperature Gradients : Stepwise heating (40°C → 80°C) reduces decomposition .

Advanced: How is stability under physiological conditions evaluated?

Answer:

- pH Stability Assays : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products .

Basic: What in vitro assays assess its biological activity?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorometric substrates.

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines to evaluate cytotoxicity.

- Receptor Binding Studies : Radioligand displacement assays quantify affinity for GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.